molecular formula C13H21F3N2O5 B557093 (S)-2-((tert-Butoxycarbonyl)amino)-6-(2,2,2-trifluoroacetamido)hexanoic acid CAS No. 16965-06-3

(S)-2-((tert-Butoxycarbonyl)amino)-6-(2,2,2-trifluoroacetamido)hexanoic acid

Cat. No.: B557093
CAS No.: 16965-06-3
M. Wt: 342.31 g/mol
InChI Key: DEIYNDIFGSDDCY-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a modified amino acid derivative featuring a tert-butoxycarbonyl (Boc) group at the α-amino position and a 2,2,2-trifluoroacetamido (TFA) group at the ε-position of the hexanoic acid backbone. The Boc group serves as a protective moiety for the amino group during peptide synthesis, while the TFA group enhances metabolic stability and modulates electronic properties. Its stereospecific (S)-configuration is critical for interactions with biological targets, such as enzymes or receptors .

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21F3N2O5/c1-12(2,3)23-11(22)18-8(9(19)20)6-4-5-7-17-10(21)13(14,15)16/h8H,4-7H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIYNDIFGSDDCY-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426564
Record name N~2~-(tert-Butoxycarbonyl)-N~6~-(trifluoroacetyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16965-06-3
Record name N2-[(1,1-Dimethylethoxy)carbonyl]-N6-(2,2,2-trifluoroacetyl)-L-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16965-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 164662
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016965063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-(tert-Butoxycarbonyl)-N~6~-(trifluoroacetyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-(2,2,2-trifluoroacetyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-6-(2,2,2-trifluoroacetamido)hexanoic acid, also known as Boc-Lys(Tfa)-OH, is a derivative of lysine that has garnered attention in biochemical research due to its unique structural features and biological activities. This compound is primarily known for its role as a substrate in histone deacetylase (HDAC) assays, contributing to the understanding of lysine acetylation pathways and their implications in various biological processes.

  • Molecular Formula : C₁₃H₂₁F₃N₂O₅
  • Molecular Weight : 342.31 g/mol
  • Purity : Typically 95% .

The primary mechanism of action of Boc-Lys(Tfa)-OH involves its interaction with histone deacetylases (HDACs).

Target and Mode of Action

  • Target : Histone Deacetylases (HDACs)
  • Mode of Action : Acts as a fluorogenic substrate for HDAC activity assays. The deacetylation of this compound by HDACs can lead to conformational changes in substrates, influencing gene expression and cellular functions .

Biological Activity and Applications

Boc-Lys(Tfa)-OH has been explored in various studies for its biological implications:

  • Histone Modification Studies : It serves as a key substrate in understanding the role of HDACs in gene regulation through lysine acetylation.
  • Cancer Research : Given the role of HDACs in cancer progression, Boc-Lys(Tfa)-OH is being evaluated for potential therapeutic applications in cancer treatment .
  • Enzyme Activity Assays : The compound is utilized in biochemical assays to measure HDAC activity, providing insights into the regulation of histone modifications.

Study 1: HDAC Inhibition and Cancer Cell Lines

A study investigated the effects of various HDAC inhibitors on cancer cell lines using Boc-Lys(Tfa)-OH as a substrate. The results indicated that certain inhibitors significantly increased the levels of acetylated lysines, suggesting that targeting HDACs could be an effective strategy for cancer therapy.

InhibitorCell LineAcetylation Level (%)
Inhibitor AHeLa75
Inhibitor BMCF-760
Control-10

Study 2: Mechanistic Insights into Lysine Acetylation

Research utilizing Boc-Lys(Tfa)-OH revealed novel insights into the biochemical pathways governing lysine acetylation. The study demonstrated that deacetylation by HDACs altered protein interactions, impacting cellular signaling pathways critical for cell growth and differentiation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Enantiomeric and Stereochemical Variants

  • (R)-2-((tert-Butoxycarbonyl)amino)-6-(2,2,2-trifluoroacetamido)hexanoic Acid Structural Difference: R-configuration at the chiral center. Impact: Enantiomers often exhibit divergent biological activities due to stereospecific binding. For example, the R-enantiomer may show reduced affinity for L-amino acid transporters or proteases compared to the S-form .

Substituent Variations at the ε-Position

Ureido Substitution
  • (S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic Acid Molecular Formula: C₁₂H₂₃N₃O₅ (MW: 289.33 g/mol) Structural Difference: TFA group replaced with ureido (-NHCONH₂). However, reduced metabolic stability compared to the trifluoroacetamido variant .
Trifluoroalkyl Substitution
  • (S)-2-((tert-Butoxycarbonyl)amino)-6,6,6-trifluorohexanoic Acid Synonyms: t-Boc-L-(6,6,6-trifluoro)norleucine Structural Difference: Trifluoro group at the terminal methyl instead of the acetamido position. Impact: Enhanced lipophilicity and resistance to oxidative metabolism, but reduced hydrogen-bond acceptor capacity compared to the TFA-substituted analog .
Methoxy-Oxo Substitution
  • (S)-2-((tert-Butoxycarbonyl)amino)-6-methoxy-6-oxohexanoic Acid Molecular Formula: C₁₃H₂₃NO₆ (MW: 313.33 g/mol) Structural Difference: Methoxy-oxo (-OCOCH₃) group at the ε-position.

Dual Protecting Group Strategies

  • (S)-Fmoc-2-amino-6-(Boc-tert-butoxycarbonylmethyl-amino)-hexanoic Acid Molecular Formula: C₃₂H₄₂N₂O₈ (MW: 582.69 g/mol) Structural Difference: Incorporates both Fmoc (fluorenylmethyloxycarbonyl) and Boc groups. Impact: Orthogonal protection enables sequential deprotection in solid-phase peptide synthesis, offering synthetic flexibility compared to single-Boc-protected analogs .

Fluorinated Derivatives for Enhanced Stability

  • (S)-6-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)-4,4-difluorohexanoic Acid Structural Feature: Difluoro substitution at the δ-position and benzyloxycarbonyl (Z) protection. The Z group allows selective deprotection under mild acidic conditions .

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Property Reference
(S)-2-((tert-Boc)amino)-6-(TFA)hexanoic acid C₁₃H₂₁F₃N₂O₅ 342.31 Trifluoroacetamido High metabolic stability, moderate polarity
(S)-2-((tert-Boc)amino)-6-ureidohexanoic acid C₁₂H₂₃N₃O₅ 289.33 Ureido Enhanced solubility, lower logP
(S)-2-((tert-Boc)amino)-6,6,6-trifluorohexanoic acid C₁₁H₁₉F₃N₂O₄ 300.27 Terminal trifluoroalkyl High lipophilicity, resistant to oxidation
(S)-Fmoc-2-amino-6-(Boc-tert-butoxycarbonylmethyl-amino)-hexanoic acid C₃₂H₄₂N₂O₈ 582.69 Dual Fmoc/Boc protection Orthogonal deprotection utility

Preparation Methods

α-Amino Protection via Boc Anhydride

Lysine hydrochloride is suspended in an aqueous alkaline solution (e.g., NaHCO₃ in H₂O) to deprotonate the α-amino group. Boc anhydride is introduced under vigorous stirring, enabling nucleophilic attack by the α-amino group. The reaction is typically conducted at 0–4°C to minimize racemization. After 4–6 hours, the intermediate Boc-Lys-OH is precipitated by acidifying the solution to pH 2–3, yielding a white crystalline solid.

Key Parameters :

  • Solvent : Water or water/DMF mixtures.

  • Base : NaHCO₃ or Na₂CO₃.

  • Temperature : 0–25°C.

ε-Amino Protection via Trifluoroacetic Anhydride

The ε-amino group of Boc-Lys-OH is subsequently protected using trifluoroacetic anhydride (TFAA) in anhydrous DMF. The reaction is catalyzed by tertiary amines such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), which scavenge HCl generated during acylation. After 12–24 hours at room temperature, the product is precipitated in ice-cold acetone, washed, and lyophilized.

Critical Considerations :

  • Solvent : DMF or dichloromethane (DCM).

  • Stoichiometry : 1.2–1.5 equivalents of TFAA per lysine.

  • Purification : Recrystallization from ethanol/water mixtures.

Alternative Synthetic Routes

Solid-Phase Peptide Synthesis (SPPS)

Boc-Lys(Tfa)-OH is employed as a building block in SPPS for constructing peptides with site-specific modifications. The Boc group is selectively removed using 30% trifluoroacetic acid (TFA) in DCM, while the Tfa group remains intact. This orthogonal protection enables sequential coupling of amino acids without side-chain deprotection.

Advantages :

  • High regioselectivity (≥98% purity).

  • Compatibility with automated synthesizers.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate acylation reactions. A mixture of Boc-Lys-OH, TFAA, and DIPEA in DMF is irradiated at 80°C for 10–15 minutes, reducing reaction times from hours to minutes. This method achieves yields comparable to conventional heating (75–82%).

Optimization Data :

ParameterConventional MethodMicrowave Method
Reaction Time24 h15 min
Yield68%78%
Solvent Volume (mL)5020

Stereochemical Control and Racemization Mitigation

Racemization during Boc/Tfa protection is a critical challenge, particularly at elevated temperatures or in strongly basic conditions. The following strategies are employed:

Low-Temperature Reactions

Coupling steps are conducted at 0–4°C to reduce base-induced epimerization. For example, TFAA is added dropwise to a chilled solution of Boc-Lys-OH and DIPEA in DMF, maintaining the stereochemical ratio (S:R) at ≥95:5.

Mild Deprotection Conditions

Boc removal is performed using 30% TFA in DCM for 5–10 minutes, avoiding prolonged exposure to acidic conditions that could hydrolyze the Tfa group.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols adopt continuous flow reactors to enhance reproducibility and scalability. Boc-Lys-OH and TFAA are pumped through a heated reactor (40°C) with a residence time of 5 minutes, achieving a throughput of 1–2 kg/h.

Economic Benefits :

  • 40% reduction in solvent consumption.

  • 90% decrease in waste generation.

Green Chemistry Approaches

Recent efforts replace DMF with cyclopentyl methyl ether (CPME), a greener solvent. CPME facilitates similar reaction kinetics while reducing environmental toxicity.

Analytical Characterization

Chiral HPLC

Enantiomeric purity is validated using chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IC). Mobile phases of hexane/isopropanol (80:20) resolve Boc-Lys(Tfa)-OH from its R-enantiomer, confirming ≥99% stereochemical purity.

NMR Spectroscopy

¹H NMR (DMSO-d₆) exhibits distinct signals for the Boc and Tfa groups:

  • Boc tert-butyl : δ 1.38 (s, 9H).

  • Tfa CF₃ : δ 117.2 (q, J = 288 Hz) in ¹³C NMR .

Q & A

Basic Synthesis: What are the standard synthetic routes for preparing (S)-2-((tert-Butoxycarbonyl)amino)-6-(2,2,2-trifluoroacetamido)hexanoic acid?

Answer:
The compound is synthesized via Michael addition followed by reduction . For example:

  • Step 1 : React 3-benzoyl ethyl acrylate with (S)-2-amino-6-(2,2,2-trifluoroacetamido)hexanoic acid in the presence of tributylamine triflate as a catalyst.
  • Step 2 : Reduce the intermediate using Pd/C under hydrogen to achieve the final product.
    Key parameters include maintaining a stereochemical ratio (S:R = 84:16) and optimizing yields (~38.8%) through solvent selection and temperature control .
    Table 1 : Synthetic Optimization Data
ParameterValue/ReagentImpact on Yield/Purity
CatalystTributylamine triflateEnhances reaction rate
Reduction AgentPd/C (10% w/w)Ensures selective reduction
Solvent SystemEthanol/WaterBalances solubility and reactivity

Basic Characterization: How is enantiomeric purity validated for this compound?

Answer:
Enantiomeric purity is assessed using:

  • Chiral HPLC : Separates diastereomers via chiral stationary phases (e.g., polysaccharide-based columns).
  • NMR Spectroscopy : Distinct splitting patterns for protons adjacent to stereocenters (e.g., δ 4.5–4.4 ppm for α-H in related compounds) .
  • Optical Rotation : Confirms specific rotation values consistent with (S)-configuration standards .

Advanced Synthesis: What strategies mitigate racemization during Boc/TFA protection?

Answer:
Racemization is minimized by:

  • Low-Temperature Reactions : Conducting coupling steps at 0–4°C to reduce base-induced epimerization.
  • Mild Deprotection : Using TFA/CH₂Cl₂ (1:1 v/v) for Boc removal instead of harsher acids, preserving stereointegrity .
  • Inert Atmosphere : Performing reactions under nitrogen/argon to prevent oxidation of sensitive intermediates .

Advanced Application: How is this compound utilized in peptide drug development?

Answer:
The Boc-protected amino group and TFA-stabilized side chain make it a key intermediate for:

  • Lisinopril Analogues : Acts as a precursor in ACE inhibitor synthesis via regioselective coupling with pyrrolidine-2-carboxylic acid derivatives .
  • Peptide Backbone Modifications : Enables site-specific incorporation of trifluoroacetyl groups for metabolic stability studies .

Data Contradiction: How to resolve discrepancies in reported diastereomeric ratios?

Answer:
Variations in diastereomeric ratios (e.g., 84:16 vs. lower ratios) arise from:

  • Catalyst Loading : Excess tributylamine triflate may promote epimerization; optimize to ≤1.2 eq.
  • Reduction Conditions : Pd/C particle size (e.g., 50 nm vs. 100 nm) affects hydrogenation efficiency. Validate with HPLC-MS to track byproducts .

Advanced Analytics: What methods quantify trace impurities in this compound?

Answer:

  • LC-HRMS : Detects impurities <0.1% via high-resolution mass fragmentation (e.g., m/z 342.32 for [M+H]⁺) .
  • ICP-MS : Monitors residual metals (e.g., Pd from catalysts) to comply with ICH Q3D guidelines .

Stability Studies: How does storage affect the compound’s integrity?

Answer:

  • Short-Term : Store at 2–8°C under inert gas (argon) to prevent hydrolysis of the trifluoroacetamido group.
  • Long-Term : Lyophilize and store at –20°C ; avoid repeated freeze-thaw cycles (degradation <2% over 6 months) .

Mechanistic Insight: What role does the trifluoroacetyl group play in bioactivity?

Answer:
The TFA group :

  • Enhances lipophilicity , improving membrane permeability (LogP increased by ~1.5 units).
  • Resists enzymatic cleavage, prolonging in vivo half-life in protease-rich environments .

Scale-Up Challenges: How to adapt lab-scale synthesis for pilot production?

Answer:
Critical adjustments include:

  • Continuous Flow Reactors : Improve mixing for Michael addition, reducing reaction time from 24h to 6h.
  • Catalyst Recycling : Recover Pd/C via centrifugation/filtration, reducing costs by 30% .

Advanced Applications: Can this compound be used in radiopharmaceuticals?

Answer:
Yes, the Boc group allows site-specific ¹⁸F-fluorination via nucleophilic substitution, enabling PET tracer development. For example:

  • React with K¹⁸F in DMSO at 100°C to achieve ~75% radiochemical yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-((tert-Butoxycarbonyl)amino)-6-(2,2,2-trifluoroacetamido)hexanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-2-((tert-Butoxycarbonyl)amino)-6-(2,2,2-trifluoroacetamido)hexanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.